molecular formula C14H16ClNO3S2 B2577542 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-phenylmethanesulfonamide CAS No. 2034405-11-1

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-phenylmethanesulfonamide

Cat. No. B2577542
CAS RN: 2034405-11-1
M. Wt: 345.86
InChI Key: CPHMPTBOFBKNDS-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as GSK-J4 and has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Approach and Reactivity

  • New Synthetic Approaches : Phenylmethanesulfonamide derivatives, closely related to the compound , have been synthesized using highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This demonstrates the potential for creating diverse derivatives of the compound for varied applications (Yu. A. Aizina et al., 2012).

Chemical Synthesis and Utility

  • Synthesis of α,β-unsaturated N-methoxy-N-methylamides : The compound has been involved in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, highlighting its utility in creating complex organic molecules (C. Beney et al., 1998).

  • Chlorofluoromethyl and Fluoromethyl Phenyl Sulfone Synthesis : The compound's derivative played a role in synthesizing chlorofluoromethyl and fluoromethyl phenyl sulfone, useful in various chemical reactions (A. Saikia et al., 2001).

  • Facile Synthesis of Sulfonyl Chlorides : Similar compounds have been synthesized in excellent yields, demonstrating the potential for the compound to serve as a precursor in synthesizing sulfonyl chlorides (Dong-Wook Kim et al., 1992).

Advanced Organic Synthesis

  • Enantioselective Synthesis of Cyclopropanes : Related N-(arylsulfonyl)amino acids have been used in the synthesis of functionalized cyclopropanes, indicating the potential of the compound in stereoselective synthesis (H. Davies et al., 1996).

  • Antagonist Binding and Allosteric Sites : Similar sulfonamide compounds have been studied as antagonists binding to intracellular allosteric sites, suggesting potential pharmacological applications (P. Procopiou et al., 2013).

  • Crystal Structure Studies : The structure of related compounds has been determined by X-ray crystallography, important for understanding molecular interactions and drug development (B. J. Al-Hourani et al., 2015).

  • Biocatalysis in Drug Metabolism : Related biaryl-bis-sulfonamide compounds have been used in studying drug metabolism, indicating the potential role of the compound in pharmaceutical research (M. Zmijewski et al., 2006).

  • Synthesis of Indoles from Methanesulfonamides : The compound's derivatives have been used in synthesizing indoles, highlighting its utility in heterocyclic chemistry (T. Sakamoto et al., 1988).

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-19-12(13-7-8-14(15)20-13)9-16-21(17,18)10-11-5-3-2-4-6-11/h2-8,12,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHMPTBOFBKNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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